molecular formula C20H20ClF2N3O3S B13385669 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide

5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B13385669
M. Wt: 455.9 g/mol
InChI Key: AGPIHNZOZNKRGT-UHFFFAOYSA-N
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Chemical Reactions Analysis

ABT-639 undergoes various chemical reactions typical of organic compounds containing sulfanilide moieties. These reactions include:

Scientific Research Applications

Biological Activity

The compound 5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈ClF₂N₃O₂S
  • Molecular Weight: 397.87 g/mol

Structural Features:
The compound features a pyrrolo[1,2-a]pyrazine core fused with various functional groups that enhance its biological activity. The presence of halogens (chlorine and fluorine) and the sulfonamide moiety are critical for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity: The sulfonamide group may inhibit carbonic anhydrase or other relevant enzymes, affecting physiological processes like acid-base balance and fluid secretion.
  • Modulation of Receptor Activity: The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses related to inflammation and cancer progression.

Pharmacological Effects

  • Antitumor Activity:
    • Several studies indicate that compounds with similar structures exhibit significant antitumor effects by inhibiting tumor cell proliferation and inducing apoptosis. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Anti-inflammatory Properties:
    • The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Research on related sulfonamide compounds has demonstrated their role in reducing inflammation in models of arthritis and other inflammatory diseases .
  • Antimicrobial Activity:
    • Sulfonamides are well-known for their antibacterial properties. This compound's structure suggests potential activity against both gram-positive and gram-negative bacteria, possibly through inhibition of folic acid synthesis .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of similar pyrrolopyrazine derivatives in vitro against human cancer cell lines. Results indicated that these compounds significantly reduced cell viability at micromolar concentrations through apoptosis induction mechanisms .

Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, a related compound demonstrated a marked reduction in edema formation and inflammatory cytokine levels. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis; inhibition of cell proliferation
Anti-inflammatoryInhibition of cytokines; reduction in edema
AntimicrobialInhibition of folic acid synthesis

Properties

Molecular Formula

C20H20ClF2N3O3S

Molecular Weight

455.9 g/mol

IUPAC Name

5-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C20H20ClF2N3O3S/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2

InChI Key

AGPIHNZOZNKRGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F

Origin of Product

United States

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